molecular formula C20H19N3O6 B2996788 Ethyl 4-(2-hydroxy-5-nitrophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 329908-34-1

Ethyl 4-(2-hydroxy-5-nitrophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2996788
CAS No.: 329908-34-1
M. Wt: 397.387
InChI Key: NKBLDYPSPROROV-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidinone (DHPM) family, synthesized via the Biginelli reaction or its modified protocols. Its structure features a tetrahydropyrimidine core substituted at position 4 with a 2-hydroxy-5-nitrophenyl group, position 1 with a methyl group, position 2 with an oxo group, position 6 with a phenyl ring, and position 5 with an ethyl carboxylate. The 2-hydroxy-5-nitrophenyl substituent introduces strong electron-withdrawing (nitro) and hydrogen-bonding (hydroxyl) functionalities, which influence its physicochemical and biological properties .

Properties

IUPAC Name

ethyl 6-(2-hydroxy-5-nitrophenyl)-3-methyl-2-oxo-4-phenyl-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6/c1-3-29-19(25)16-17(14-11-13(23(27)28)9-10-15(14)24)21-20(26)22(2)18(16)12-7-5-4-6-8-12/h4-11,17,24H,3H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBLDYPSPROROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=C(C=CC(=C2)[N+](=O)[O-])O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-hydroxy-5-nitrophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of ethyl acetoacetate with 2-hydroxy-5-nitrobenzaldehyde in the presence of a base, followed by cyclization and esterification. The reaction conditions often require controlled temperatures and solvents such as ethanol or methanol.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi:

  • Bacterial Activity : The compound has shown significant antibacterial effects against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL .
  • Fungal Activity : It also displays antifungal properties against Candida albicans and Cryptococcus neoformans, with MIC values indicating effective inhibition at concentrations below 250 µg/mL .

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the pyrimidine ring may interact with nucleic acids or proteins, influencing cellular processes.

Research Findings

Several studies have documented the biological activity of related compounds, highlighting the importance of structural features on their efficacy:

CompoundActivityMIC (µg/mL)Target Organism
Ethyl 4-(2-hydroxy-5-nitrophenyl)-1-methyl-2-oxo-6-phenyl-tetrahydropyrimidineAntibacterial32 - 128S. aureus, E. coli
Methylated derivativesAntifungal≤ 250C. albicans, C. neoformans
Unsubstituted analogsModerate activity> 250Various

Case Studies

  • Antibacterial Efficacy : A study assessed the antibacterial activity of various tetrahydropyrimidine derivatives, revealing that those with ethyl substitutions exhibited enhanced activity against multiple bacterial strains compared to their methylated counterparts .
  • Antifungal Assessment : Another investigation focused on the antifungal properties against C. neoformans, demonstrating that certain structural modifications significantly improved potency, suggesting that the presence of specific functional groups is critical for enhancing biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at Position 4

The aryl group at position 4 is critical for modulating activity. Key analogs include:

Compound Substituent at C4 Key Properties/Activities Evidence Source
Target Compound 2-Hydroxy-5-nitrophenyl High polarity, potential for H-bonding -
Ethyl 4-(2-fluorophenyl)-...-carboxylate 2-Fluorophenyl Moderate anticancer activity
Ethyl 4-(4-methoxyphenyl)-...-carboxylate 4-Methoxyphenyl Lower melting point (87.8–90.4°C)
Ethyl 4-(4-cyanophenyl)-...-carboxylate 4-Cyanophenyl Enhanced H-bonding via cyano group
Ethyl 4-(thiophen-2-yl)-...-carboxylate Thiophen-2-yl High antitumor activity (vs. cisplatin)
Ethyl 4-(pyrazol-4-yl)-...-carboxylate Pyrazol-4-yl Potent anti-tubercular activity
  • Electron-Withdrawing Groups : The nitro group in the target compound increases electrophilicity and stability compared to electron-donating groups (e.g., methoxy in ). This may enhance binding to biological targets requiring polar interactions.

Oxo vs. Thioxo Groups at Position 2

The substitution at position 2 (oxo or thioxo) alters electronic and steric properties:

Compound C2 Substituent Melting Point/Stability Biological Impact Evidence Source
Target Compound Oxo (O) Not reported Standard reactivity -
Ethyl 4-(2-fluorophenyl)-...-thioxo Thioxo (S) Decomposes at 216–220°C Improved membrane permeability
Ethyl 4-(4-cyanophenyl)-...-thioxo Thioxo (S) Forms 3D H-bonded networks Enhanced crystallinity
  • Thioxo Derivatives: The thioxo group increases molecular weight and may enhance lipophilicity, improving cell membrane penetration (e.g., antitumor activity in ).
Anticancer Activity
  • The target compound’s nitro and hydroxyl groups may synergize to inhibit cancer cell proliferation via redox cycling or DNA intercalation. In contrast, thiophene-substituted analogs (e.g., ) show superior activity against lung (A-549) and liver (HepG-2) carcinoma cells, with IC₅₀ values lower than cisplatin .
Anti-Tubercular Activity
  • Pyrazole-substituted analogs (e.g., ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-...-carboxylate) demonstrate MIC values lower than isoniazid against Mycobacterium tuberculosis . The target compound’s nitro group may similarly enhance activity against bacterial enzymes.
Antioxidant and Anti-Inflammatory Potential
  • Methoxyphenyl derivatives (e.g., ) exhibit radical scavenging activity due to phenolic hydroxyl groups, a feature shared with the target compound’s 2-hydroxy substituent.

Physicochemical Properties

Compound Melting Point (°C) Solubility Notes Evidence Source
Target Compound Not reported Likely polar High polarity from nitro group -
Ethyl 4-(3-fluorophenyl)-...-oxo 210–213 Soluble in DMSO Crystalline stability
Ethyl 4-(4-fluorophenyl)-...-thioxo 233–235 Moderate in EtOH Disordered ethyl group in crystal
  • Melting Points : Fluorophenyl derivatives exhibit higher melting points (e.g., 233–235°C for para-fluoro-thioxo) compared to methoxyphenyl analogs (87.8–90.4°C), reflecting stronger intermolecular forces in halogenated compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 4-(2-hydroxy-5-nitrophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can purity be maximized?

  • Methodology : Use a modified Biginelli reaction with ethyl acetoacetate, urea/thiourea derivatives, and substituted aldehydes under acidic conditions (e.g., HCl or Lewis acids like Yb(OTf)₃). Monitor reaction progress via TLC and optimize solvent systems (e.g., ethanol or acetic acid) to enhance yield. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>95%) and melting point analysis .
  • Key Parameters : Control stoichiometry of reactants (1:1:1 molar ratio), temperature (80–100°C), and reaction time (6–12 hours). Substituents like the 2-hydroxy-5-nitrophenyl group may require protection/deprotection strategies to avoid side reactions .

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodology : Perform single-crystal X-ray diffraction (SC-XRD) using a Bruker D8 Venture diffractometer with Mo/Kα radiation (λ = 0.71073 Å). Refine structures with SHELXL (via Olex2 interface) to achieve R-factor < 0.05. Validate hydrogen bonding and torsion angles using Coot and Mercury .
  • Complementary Techniques : Use ¹H/¹³C NMR to confirm substituent integration (e.g., aromatic protons at δ 7.2–8.5 ppm) and FT-IR for functional groups (C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Advanced Research Questions

Q. How do crystallographic disorders in tetrahydropyrimidine derivatives impact structural interpretation?

  • Methodology : Analyze disorder in the 1-methyl or phenyl groups using PART instructions in SHELXL. Apply restraints (e.g., SIMU, DELU) to refine anisotropic displacement parameters. Compare data-to-parameter ratios (ideally >15:1) to ensure model reliability .
  • Case Study : In Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate, disorder in the cyanophenyl group was resolved by splitting occupancy (0.7:0.3) and refining with ISOR restraints .

Q. What electronic effects arise from the 2-hydroxy-5-nitrophenyl substituent, and how do they influence reactivity?

  • Methodology : Perform DFT calculations (Gaussian 16, B3LYP/6-31G**) to map electrostatic potential surfaces. The nitro group (-NO₂) acts as a strong electron-withdrawing group, polarizing the phenyl ring and stabilizing hydrogen bonds (e.g., O–H···O=C interactions). The hydroxyl group (-OH) enhances solubility in polar solvents (e.g., DMSO) .
  • Experimental Correlation : Compare hydrogen bond distances (e.g., O···O = 2.6–2.8 Å) in SC-XRD data to computational predictions .

Q. How can hydrogen-bonding patterns be systematically analyzed to predict supramolecular assembly?

  • Methodology : Apply graph-set analysis (G = [D][d][a][n]) to categorize hydrogen bonds (e.g., D = donor, A = acceptor). For example, in Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate, N–H···O (D¹₁(2)) and O–H···S (D¹₁(1)) motifs form a 2D network .
  • Tools : Use CrystalExplorer to visualize and quantify interaction energies (e.g., π-π stacking, van der Waals contacts) .

Q. What strategies resolve contradictions in biological activity data for structurally similar derivatives?

  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., replacing -NO₂ with -CF₃ or -CN). Test antimicrobial activity via MIC assays (e.g., against S. aureus or E. coli) and correlate results with logP (lipophilicity) and dipole moments .
  • Case Study : Pyrimidinones with electron-withdrawing groups (-NO₂, -CF₃) showed enhanced antibacterial activity due to improved membrane permeability .

Methodological Best Practices

Q. How should researchers handle low data-to-parameter ratios in crystallographic refinement?

  • Solution : Collect high-resolution data (θ > 25°) to increase unique reflections. Apply merging (e.g., SADABS) and scaling (SAINT) to improve data completeness (>95%). For twinned crystals, use TWIN/BASF instructions in SHELXL .

Q. What computational tools predict puckering conformations in the tetrahydropyrimidine ring?

  • Methodology : Calculate Cremer-Pople parameters (Q, θ, φ) using PLATON or PARST. For example, a six-membered ring with Q = 0.5 Å and θ = 20° indicates a boat conformation .

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